molecular formula C11H12N2O3 B1450524 Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 909717-95-9

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1450524
CAS No.: 909717-95-9
M. Wt: 220.22 g/mol
InChI Key: SDVFLQFOGOPRKG-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Table 1: Molecular Identifiers of Ethyl 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Property Value
CAS Number 909717-95-9
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=C2C(=CC=CN2N=C1)OC
InChI Key SDVFLQFOGOPRKG-UHFFFAOYSA-N

The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyridine system, where the pyrazole ring is fused to a pyridine moiety. The methoxy group at position 4 and the ethyl ester at position 3 enable further functionalization, making it a versatile intermediate.

Historical Context in Pyrazolopyridine Research

Pyrazolopyridine derivatives have been studied for over a century, with early work focusing on synthetic methodologies. The pyrazolo[1,5-a]pyridine scaffold gained prominence in the 1990s due to its role in drug development, particularly as a core structure in anti-inflammatory agents like ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine). This compound emerged as a critical precursor in synthesizing analogs with varied substituents, enabling exploration of structure-activity relationships (SAR).

Significance in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is distinguished by:

  • Metabolic Stability : Resistance to enzymatic degradation, enhancing bioavailability.
  • Isosteric Properties : Mimics indole or purine cores, allowing integration into kinase inhibitors and enzyme modulators.
  • Reactivity : Positions 3 and 4 are key sites for nucleophilic substitution, enabling diversification via cross-coupling reactions.

This compound exemplifies these features, serving as a template for synthesizing derivatives with tailored pharmacological profiles.

General Overview of Pyrazolopyridine Scaffold

Table 2: Key Features of Pyrazolo[1,5-a]pyridine Scaffolds

Feature Description
Core Structure Fused pyrazole-pyridine bicyclic system
Substitution Patterns Positions 3, 4, 5, and 7 are common sites for functionalization
Synthetic Routes Cycloaddition of N-iminopyridinium ylides with alkynes/alkenes
Reactivity Electrophilic at position 3; nucleophilic at position 4

The pyrazolo[1,5-a]pyridine scaffold is synthesized via methods such as:

  • Sonochemical Cycloaddition : Reaction of dialkyl acetylenedicarboxylates with 2-imino-1H-pyridin-1-amines under ultrasonic irradiation.
  • Palladium-Catalyzed Coupling : Introduction of halogen or boronic ester groups at position 6 for further derivatization.

Position in Contemporary Medicinal Chemistry

Pyrazolo[1,5-a]pyridine derivatives are central to modern drug discovery, particularly in:

  • Kinase Inhibition :
    • PI3Kγ/δ Inhibitors : Dual inhibitors targeting phosphoinositide 3-kinase isoforms for oncology applications.
    • PDE4 Inhibitors : Modulators of phosphodiesterase 4 enzymes in inflammatory diseases.
  • Neurological Disorders :
    • Dopamine Receptor Antagonists : Analogous to ibudilast, used in treating neurodegenerative conditions.
  • Anticancer Agents :
    • PIM-1 Kinase Inhibitors : Derivatives with sub-micromolar activity against leukemia and breast cancer cell lines.

This compound’s ethyl ester moiety facilitates hydrolysis to carboxylic acids or amidation, enabling access to diverse pharmacophores.

Properties

IUPAC Name

ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFLQFOGOPRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stock Solution Preparation and Formulation for Experimental Use

For biological and in vivo studies, ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is often prepared as stock solutions with precise molarity calculations.

Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 4.5407 mL 22.7035 mL 45.4071 mL
5 mM Solution 0.9081 mL 4.5407 mL 9.0814 mL
10 mM Solution 0.4541 mL 2.2704 mL 4.5407 mL

Table 2: Preparation Volumes for Stock Solutions of this compound
(Adapted from GLP Bio formulation data)

In Vivo Formulation Preparation:

  • A master solution is prepared by dissolving the compound in DMSO.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil is performed.
  • Each solvent addition is followed by mixing and clarification, often aided by vortexing, ultrasound, or gentle heating.
  • The final solution must be clear before proceeding to the next solvent addition to ensure homogeneity.

Alternative Synthetic Approaches (Literature Overview)

While the CDC method is the most efficient and green approach, other synthetic routes to pyrazolo[1,5-a]pyridine derivatives include:

These methods generally require more steps, harsher conditions, or metal catalysts, making the CDC approach preferable for this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.2241 g/mol
  • Chemical Structure : The compound features a methoxy group at the 4-position of the pyrazolo[1,5-a]pyridine core, which is critical for its biological activity.

Medicinal Chemistry

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has shown promise as a potential therapeutic agent. Research highlights include:

  • Anticancer Activity : The compound has been identified as a potential inhibitor of RET kinase, which is implicated in various cancers. Studies suggest it may induce cell cycle arrest in cancer cells, thereby reducing proliferation .
  • Mechanism of Action : Its mechanism involves binding to specific enzymes or receptors, modulating their activity, and potentially disrupting cancer cell survival pathways .

Research indicates that this compound possesses diverse biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that it exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatments .
  • Inflammatory Response Modulation : this compound may interact with inflammatory pathways, providing potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of RET kinase; cell cycle arrest
AntimicrobialActivity against specific bacteria
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Synthesis Methods

MethodologyReagents UsedYield (%)
Hydrazine ReactionEthyl acetylpyruvate with hydrazine59.8
FunctionalizationVarious alkyl halides for substitutionVariable

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth through RET kinase inhibition. The compound was tested against breast and lung cancer cell lines, showing significant reductions in viability compared to control groups.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus revealed that the compound exhibited notable antimicrobial properties. A series of dilutions established the minimum inhibitory concentration (MIC), indicating its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Substituent Effects on Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 4-OCH₃ 220.23 Electron-donating methoxy group enhances stability and modulates reactivity .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br 269.09 Bromine increases molecular weight and introduces halogen bonding potential .
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 4-OCH₃ 299.09 Dual substitution (Br and OCH₃) may improve binding affinity in enzyme inhibition .
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-Cl, 7-CH₃ 228.67 Chlorine and methyl groups enhance lipophilicity for membrane penetration .

Physicochemical and Spectral Data

  • Solubility : Methoxy and ester groups improve solubility in polar solvents (e.g., THF, MeOH) compared to halogenated analogs .
  • Stability : Methoxy-substituted derivatives exhibit greater thermal stability than brominated counterparts due to reduced electrophilicity .
  • Spectral Characterization :
    • ¹H-NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear between δ 7.0–9.0 ppm (inferred from related compounds in and ).
    • LC-MS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 221.2 for the target compound) .

Key Research Findings

Substituent Position Matters : In HIV-1 RT inhibitors, 6-bromo-4-methoxy substitution (compound 13) showed higher potency than 4-bromo-6-methoxy (compound 10), highlighting positional sensitivity .

Halogen vs. Alkoxy Groups : Bromine enhances binding via halogen bonding in enzyme active sites, while methoxy groups improve pharmacokinetic properties (e.g., metabolic stability) .

Synthetic Challenges : Bulky substituents (e.g., 7-methyl in compound 14) reduce reaction yields due to steric effects .

Biological Activity

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₃O₃
  • Molecular Weight : 233.23 g/mol
  • Structure : The compound features a pyrazolo-pyridine framework with a methoxy group at the 4-position and a carboxylate group at the 3-position, which contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For example, studies have identified its inhibitory effects on GSK-3β and CDK-2, which are involved in cancer progression and inflammatory responses .
  • Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory properties by modulating pathways involving NF-κB and MAPKs, which are key regulators in inflammatory processes .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of NF-κB/AP-1 signaling
AnticancerInduction of apoptosis in various cancer cell lines
Enzyme inhibitionInhibition of GSK-3β and CDK-2
AntimicrobialPotential activity against certain pathogens

Case Studies

  • Anti-inflammatory Study : A study involving a library of pyrazolo compounds found that this compound significantly reduced LPS-induced inflammation in vitro with an IC50 value below 50 µM. This suggests its potential for treating inflammatory diseases .
  • Cancer Cell Line Testing : In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways leading to increased cell death.
  • Kinase Inhibition Studies : A detailed investigation into the kinase inhibition revealed that modifications to the compound’s structure could enhance selectivity for specific kinases associated with disease states, such as cancer and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, and how is regioselectivity controlled?

  • The compound is synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. Regioselectivity (4-methoxy vs. 6-methoxy substitution) is influenced by electronic (electron-donating methoxy group) and steric factors, as well as hydrogen bonding during intermediate formation . Optimized conditions include using polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C. Yield improvements (up to 30%) are achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • NMR : The methoxy proton appears as a singlet at ~3.9 ppm in 1^1H NMR. The pyrazolo-pyridine core protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substitution positions. 13^{13}C NMR confirms the ester carbonyl (~165 ppm) and methoxy carbon (~55 ppm) .
  • Mass Spectrometry : A molecular ion peak [M+H]+^+ at m/z 261.1 (calculated for C12_{12}H12_{12}N2_2O3_3) and fragment ions (e.g., loss of ethoxy group at m/z 213) validate the structure .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • The 4-methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 6-position of the pyridine ring. In nucleophilic reactions (e.g., ester hydrolysis), the electron-withdrawing ester group at position 3 enhances reactivity under basic conditions (e.g., NaOH/EtOH, 60°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for regioisomeric derivatives (e.g., 4-methoxy vs. 6-methoxy)?

  • 2D NMR (COSY, NOESY) : Correlations between the methoxy group and adjacent protons distinguish substitution patterns. For example, NOE interactions between the methoxy protons and H-5 confirm 4-methoxy placement .
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) provides unambiguous regiochemical assignment .

Q. How can computational modeling predict the compound’s interaction with biological targets like dihydroorotate dehydrogenase (DHODH)?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the methoxy group and DHODH’s Tyr-356 residue. MD simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating favorable interactions .
  • QSAR Models : Substituent bulk (e.g., methoxy vs. trifluoromethyl) correlates with inhibitory potency (IC50_{50} range: 0.5–5 µM) .

Q. What methodologies optimize solubility for in vitro assays without compromising stability?

  • Cosolvent Systems : Use DMSO (10% v/v) for stock solutions, diluted in PBS (pH 7.4) containing 0.1% Tween-80. Dynamic light scattering (DLS) confirms nanoparticle formulations (size < 200 nm) enhance aqueous solubility by 5-fold .

Q. How are structure-activity relationships (SARs) explored for antitumor activity?

  • Analog Synthesis : Replace the methoxy group with halogens (e.g., Br, Cl) or trifluoromethyl to assess cytotoxicity (MTT assay, IC50_{50} values vs. HeLa cells). The 4-methoxy derivative shows 2-fold higher activity than 6-methoxy analogs due to improved membrane permeability (logP = 1.8 vs. 1.5) .

Methodological Tables

Parameter Typical Value Reference
Melting Point160–162°C
Solubility (DMSO)50 mg/mL
HPLC Purity (254 nm)>98%
IC50_{50} (DHODH Inhibition)1.2 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

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